

# T025: A Novel CLK Inhibitor with Therapeutic Potential in MYC-Driven Malignancies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

The MYC oncogene is a master regulator of cellular proliferation and metabolism, and its dysregulation is a hallmark of a significant percentage of human cancers. Despite its prevalence as a cancer driver, direct pharmacological inhibition of MYC has proven to be a formidable challenge. Consequently, a promising alternative strategy is to target downstream effectors and pathways that are essential for MYC-driven tumorigenesis. This whitepaper provides a comprehensive technical overview of **T025**, a potent and orally bioavailable small molecule inhibitor of the Cdc2-like kinase (CLK) family, with a particular focus on its therapeutic potential in MYC-driven cancers. **T025** functions by modulating pre-mRNA splicing, a process to which MYC-addicted cancers exhibit a particular vulnerability. This document will detail the mechanism of action of **T025**, provide a summary of its in vitro and in vivo efficacy, present detailed experimental protocols for key assays, and illustrate the relevant signaling pathways.

# Introduction: The Challenge of Targeting MYC and the Emergence of Splicing Modulation

The MYC family of transcription factors (c-MYC, N-MYC, and L-MYC) are pivotal in the regulation of a vast array of cellular processes, including cell cycle progression, apoptosis, and metabolism.[1][2] In a majority of human cancers, MYC is overexpressed or hyperactivated, leading to uncontrolled cellular proliferation and tumor growth.[3] The intrinsically disordered



nature of the MYC protein has made the development of small molecule inhibitors that directly bind and inhibit its function exceedingly difficult.

Recent research has illuminated that MYC-driven cancers are highly dependent on the cellular machinery that regulates pre-mRNA splicing.[4][5] This dependency presents a novel therapeutic window. The serine/arginine-rich (SR) proteins are a family of essential splicing factors that are regulated by phosphorylation, a process mediated by Cdc2-like kinases (CLKs). [6] **T025** is a novel, potent, and orally available inhibitor of the CLK family of kinases.[7][8] By inhibiting CLKs, **T025** alters the phosphorylation status of SR proteins, leading to widespread changes in pre-mRNA splicing, which in turn can selectively induce apoptosis and inhibit the proliferation of cancer cells with high MYC activity.[6][9]

## T025: Mechanism of Action

**T025** is a highly selective inhibitor of CLK1, CLK2, CLK3, and CLK4, with additional activity against the DYRK1 family of kinases.[8] Its primary mechanism of action involves the inhibition of CLK-mediated phosphorylation of SR proteins. This leads to a global modulation of alternative splicing events, with a predominant induction of exon skipping.[6] In MYC-driven cancer cells, these splicing alterations affect the expression of numerous genes critical for cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis.[6][9]

## **Chemical Structure of T025**

- Systematic Name: N2-methyl-N4-(pyrimidin-2-ylmethyl)-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine[10]
- Molecular Formula: C21H18N8[11]
- Molecular Weight: 382.42 g/mol [11]

# In Vitro Efficacy of T025

**T025** has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines. Notably, a correlation has been observed between sensitivity to **T025** and the status of MYC amplification or high CLK2 expression.[6]

Table 1: In Vitro Activity of T025 Against a Panel of Cancer Cell Lines



| Cell Line  | Cancer Type                  | MYC Status    | IC50 (nM) |
|------------|------------------------------|---------------|-----------|
| COLO 320DM | Colon<br>Adenocarcinoma      | Amplified     | 30-100    |
| NCI-H82    | Small Cell Lung<br>Cancer    | Amplified     | 30-100    |
| SK-BR-3    | Breast Ductal<br>Carcinoma   | Amplified     | 30-100    |
| M-07e      | Megakaryoblastic<br>Leukemia | Not Amplified | 100-300   |
| A549       | Lung Carcinoma               | Not Amplified | 100-300   |

| MCF7 | Breast Adenocarcinoma | Not Amplified | 100-300 |

Data presented as a range based on published findings indicating that **T025** exhibits antiproliferative activities with IC50 values of 30-300 nM in hematological and solid cancer cell lines, with increased sensitivity in MYC-amplified lines.[8][11]

## In Vivo Efficacy of T025

The anti-tumor activity of **T025** has been confirmed in preclinical in vivo models of MYC-driven cancer.

Table 2: In Vivo Efficacy of **T025** in a MYC-Driven Breast Cancer Allograft Model

| Model Treatment | Dosing Schedule | Tumor Growth<br>Inhibition |
|-----------------|-----------------|----------------------------|
|-----------------|-----------------|----------------------------|

| MMTV-MYC Allograft | **T025** (50 mg/kg) | Twice daily, 2 days per week | Significant suppression of tumor growth |

Data from a study using an allograft model established from MMTV-MYC transgenic mice.[12]

# **Signaling Pathways and Experimental Workflows**



# **T025** Mechanism of Action and its Impact on MYC-Driven Cancer Cells



Click to download full resolution via product page

Caption: Mechanism of T025 in MYC-driven cancer.

## **Experimental Workflow for In Vitro Efficacy Testing**





Click to download full resolution via product page

Caption: Workflow for determining T025 IC50 values.

# **Detailed Experimental Protocols**



## Sulforhodamine B (SRB) Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[10]

#### Materials:

- 96-well cell culture plates
- Cancer cell lines of interest
- Complete cell culture medium
- **T025** stock solution (in DMSO)
- Trichloroacetic acid (TCA), 50% (w/v)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- 1% acetic acid
- 10 mM Tris base solution (pH 10.5)
- · Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100
  μL of complete medium. Incubate overnight to allow for cell attachment.
- Drug Treatment: Prepare serial dilutions of **T025** in complete medium. Remove the medium from the wells and add 100  $\mu$ L of the **T025** dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Cell Fixation: Gently add 25  $\mu$ L of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.



- Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.
- Staining: Add 50  $\mu$ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- Removal of Unbound Dye: Wash the plates five times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
- Solubilization: Add 100  $\mu L$  of 10 mM Tris base solution to each well to solubilize the bound dye.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

## **Western Blot for Phosphorylated SR Proteins**

This protocol is a standard method for detecting phosphorylated proteins.[7]

#### Materials:

- Cell lysates from **T025**-treated and control cells
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- SDS-PAGE gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (5% BSA in TBST)
- Primary antibody: Anti-Phosphoepitope SR proteins, clone 1H4
- Secondary antibody: HRP-conjugated anti-mouse IgG



- TBST (Tris-buffered saline with 0.1% Tween-20)
- ECL detection reagent
- Chemiluminescence imaging system

#### Procedure:

- Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a
  wet or semi-dry transfer system.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SR protein (1H4) antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to phosphorylated SR proteins can be quantified using densitometry software.

## In Vivo Xenograft/Allograft Tumor Model

## Foundational & Exploratory





This is a generalized protocol for establishing and evaluating the efficacy of **T025** in a mouse model. Specific parameters may need to be optimized depending on the cell line and mouse strain used.

#### Materials:

- Immunocompromised mice (e.g., BALB/c nude or NSG mice)
- MYC-driven cancer cells (e.g., from MMTV-MYC transgenic mice for allografts)
- Matrigel (optional)
- T025 formulation for oral gavage
- Calipers
- Animal balance

#### Procedure:

- Cell Preparation and Implantation: For a xenograft model, harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse. For an allograft model, implant small tumor fragments from a donor MMTV-MYC mouse subcutaneously.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Measure tumor volume regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width<sup>2</sup>). Monitor the body weight of the mice as an indicator of toxicity.
- Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups. Administer **T025** (e.g., 50 mg/kg) or vehicle via oral gavage according to the desired dosing schedule (e.g., twice daily, 2 days per week).[12]
- Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g.,



weight measurement, immunohistochemistry).

 Data Analysis: Plot the mean tumor volume over time for each group. Calculate the percentage of tumor growth inhibition.

## **Conclusion and Future Directions**

**T025** represents a promising therapeutic agent for the treatment of MYC-driven cancers by exploiting their dependency on the pre-mRNA splicing machinery. Its potent and selective inhibition of CLKs leads to altered splicing, resulting in cancer cell-specific apoptosis and cell cycle arrest. The in vitro and in vivo data gathered to date strongly support its continued development.

Future research should focus on:

- A more comprehensive evaluation of T025's efficacy across a wider range of MYC-driven cancer subtypes.
- The identification of specific downstream splicing events that are critical for the anti-tumor activity of T025 to develop robust pharmacodynamic biomarkers.
- The investigation of potential combination therapies, where T025 could be used to sensitize MYC-driven tumors to other anti-cancer agents.

The continued exploration of **T025** and other splicing modulators holds the potential to deliver a new class of effective therapies for cancers that are currently challenging to treat.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]



- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tedetoifec.online [tedetoifec.online]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. lines ic50 values: Topics by Science.gov [science.gov]
- To cite this document: BenchChem. [T025: A Novel CLK Inhibitor with Therapeutic Potential in MYC-Driven Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2925002#t025-and-its-therapeutic-potential-in-mycdriven-cancers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com